N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
CAS No.: 1216401-64-7
Cat. No.: VC5211545
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216401-64-7 |
|---|---|
| Molecular Formula | C20H23ClFN3OS |
| Molecular Weight | 407.93 |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C20H22FN3OS.ClH/c1-14-4-9-17-18(12-14)26-20(22-17)24(11-10-23(2)3)19(25)13-15-5-7-16(21)8-6-15;/h4-9,12H,10-11,13H2,1-3H3;1H |
| Standard InChI Key | HZPPCYWCFAEMIK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=C(C=C3)F.Cl |
Introduction
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound with a molecular weight of 407.9 g/mol and a CAS number of 1216401-64-7 . This compound features a combination of functional groups, including a dimethylamino group, a fluorophenyl group, and a benzo[d]thiazolyl group, which contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride would typically involve multi-step organic reactions. A possible synthetic route might include:
-
Formation of the Benzo[d]thiazolyl Group: This could involve the reaction of a suitable thiazole precursor with a benzene derivative.
-
Introduction of the Fluorophenyl Group: This might involve a coupling reaction using a fluorophenyl halide.
-
Amidation: Formation of the acetamide structure through reaction with chloroacetyl chloride or a similar reagent.
Biological Activity
While specific biological activity data for N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is limited, compounds with similar structures have shown potential in various biological assays:
-
Antimicrobial Activity: Related compounds have demonstrated activity against bacterial and fungal pathogens.
-
Anticancer Activity: Some thiazole derivatives have shown promise in inhibiting cancer cell growth.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, future studies should focus on its synthesis optimization, biological activity screening, and pharmacokinetic evaluation. The compound's unique structure suggests potential applications in drug discovery, particularly in areas where thiazole and fluorophenyl groups have shown efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume